Fenoprofen

Overview

Description

Fenoprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, with analgesic, antipyretic, and anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Clinically, it is used to manage osteoarthritis, rheumatoid arthritis, and soft-tissue rheumatism . This compound exists as a racemic mixture, with the (S)-enantiomer being pharmacologically active, while the (R)-enantiomer undergoes partial inversion to the active form in vivo . Its oral administration is associated with gastrointestinal side effects, prompting research into alternative formulations and mechanisms of action .

Preparation Methods

Traditional Synthesis of Fenoprofen

The conventional synthesis of this compound, as described in prior art, begins with 3-phenoxytoluene as the starting material. This method involves four sequential steps:

Bromination and Cyanation

3-Phenoxytoluene undergoes bromination at the methyl group using bromine or N-bromosuccinimide (NBS) under radical initiation conditions to form 3-phenoxybenzyl bromide. Subsequent nucleophilic substitution with sodium cyanide yields 3-phenoxybenzyl cyanide. This step typically employs polar aprotic solvents like dimethylformamide (DMF) and requires stringent temperature control to minimize side reactions.

Hydrolysis to Carboxylic Acid

The nitrile group in 3-phenoxybenzyl cyanide is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sulfuric acid under reflux. This produces 3-phenoxybenzyl carboxylic acid, albeit with moderate yields due to competing decarboxylation or over-hydrolysis.

Monomethylation

The carboxylic acid is esterified to its methyl ester using methyl sulfate in the presence of phase-transfer catalysts like tetraethylammonium bromide (TEBA) or polyethylene glycol (PEG-400). Methyl sulfate, while effective, poses significant toxicity and environmental hazards.

Salt Formation

The methyl ester is saponified with sodium hydroxide to form the sodium salt, which is subsequently treated with calcium chloride to precipitate this compound calcium. This method, though established, suffers from low overall yields (60–70%) and generates hazardous waste, including sulfur-containing byproducts from methyl sulfate.

Modern Clean Production Method

A patented environmentally friendly synthesis (CN100396658C) addresses the limitations of traditional methods by optimizing reaction conditions and eliminating toxic reagents. This five-step process emphasizes high atom economy and reduced waste (Table 1).

Synthesis of m-Phenoxybenzyl Chloride

Reaction:

$$

\text{m-Phenoxyphenylethanol} + \text{SOCl}2 \xrightarrow{\text{Pyridine, CHCl}3} \text{m-Phenoxybenzyl Chloride} + \text{HCl} + \text{SO}_2

$$

Conditions:

- Solvent: Chloroform (2.55 L per 180 g substrate)

- Catalyst: Pyridine (60 g)

- Temperature: Reflux at 60–65°C for 2 hours

Yield: 93.4%.

Pyridine neutralizes HCl, preventing side reactions, while chloroform ensures homogeneity. Excess thionyl chloride (1.8 kg) drives the reaction to completion.

Cyanation Using Phase-Transfer Catalysis

Reaction:

$$

\text{m-Phenoxybenzyl Chloride} + \text{NaCN} \xrightarrow{\text{TEBA}} \text{m-Phenoxybenzyl Cyanide} + \text{NaCl}

$$

Conditions:

- Catalyst: Tetraethylammonium bromide (TEBA, 5 mol%)

- Solvent: Water-toluene biphasic system

Yield: 89–92%.

TEBA facilitates the transfer of cyanide ions into the organic phase, enhancing reaction rate and selectivity.

Methylation with Dimethyl Carbonate

Reaction:

$$

\text{m-Phenoxybenzyl Cyanide} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaOEt}} \text{m-Phenoxy-α-methyl Phenylacetate}

$$

Conditions:

- Base: Sodium ethoxide (2 equiv)

- Solvent: Anhydrous ethanol

- Temperature: 80°C for 6 hours

Yield: 85–88%.

Dimethyl carbonate serves as a green methylating agent, replacing carcinogenic methyl halides.

Saponification and Salt Formation

Reaction:

$$

\text{m-Phenoxy-α-methyl Phenylacetate} + \text{NaOH} \rightarrow \text{m-Phenoxy-α-methyl Sodium Phenylacetate} + \text{CH}3\text{OH}

$$

$$

\text{Sodium Salt} + \text{CaCl}2 \xrightarrow{\text{EDTA, EtOH}} \text{this compound Calcium}

$$

Conditions:

- Complexing agent: Ethylenediaminetetraacetic acid (EDTA, 0.1 equiv)

- Solvent: Ethanol-water (9:1)

Yield: 95% (calcium salt).

EDTA chelates calcium ions, preventing precipitate aggregation and ensuring high-purity product.

Comparative Analysis of Methods

Table 1: Traditional vs. Clean Synthesis of this compound

| Parameter | Traditional Method | Clean Method |

|---|---|---|

| Starting Material | 3-Phenoxytoluene | m-Phenoxyphenylethanol |

| Key Reagents | Methyl sulfate, Br₂ | Dimethyl carbonate, SOCl₂ |

| Catalysts | PEG-400 | TEBA, EDTA |

| Yield (Overall) | 60–70% | 82–85% |

| Environmental Impact | High (toxic byproducts) | Low (closed-loop solvent recovery) |

Industrial Scalability and Optimization

The clean method demonstrates scalability, with pilot studies achieving kilogram-scale production. Key optimizations include:

- Solvent Recycling : Chloroform and ethanol are distilled and reused, reducing costs.

- Catalyst Recovery : TEBA is extracted via aqueous wash and reused for 5–7 cycles without activity loss.

- Waste Management : SO₂ and HCl gases are scrubbed using alkaline solutions, minimizing emissions.

Chemical Reactions Analysis

Types of Reactions

Fenoprofen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

Reduction: Reduction of this compound can yield its corresponding alcohol derivative.

Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 3-phenoxybenzoic acid

Reduction: 3-phenoxybenzyl alcohol

Substitution: Various substituted phenoxy derivatives depending on the reagents used.

Scientific Research Applications

Fenoprofen has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of NSAID synthesis and reactivity.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Studied for its therapeutic effects in treating inflammatory conditions and pain management.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Fenoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX activity, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The primary molecular targets of this compound are the COX-1 and COX-2 enzymes .

Comparison with Similar Compounds

Pharmacological Efficacy in Clinical Settings

Table 1: Clinical Efficacy of Fenoprofen vs. Ibuprofen and Aspirin

| Parameter | This compound (600 mg QID) | Ibuprofen (400 mg QID) | Aspirin (325–975 mg QID) |

|---|---|---|---|

| Pain at Rest | Significant improvement | No significant effect | Significant improvement |

| Limitation of Movement | Superior to ibuprofen | Less effective | Comparable to placebo |

| Physician’s Assessment | Significantly better | Moderate improvement | Moderate improvement |

| GI Side Effects | Lower incidence | Moderate incidence | Highest incidence |

- In a double-blind crossover study, this compound outperformed ibuprofen in improving "limitation of movement" and physician-assessed outcomes in soft-tissue rheumatism .

- Compared to aspirin, this compound showed equivalent analgesic efficacy but better gastrointestinal tolerance in osteoarthritis .

Enantioselectivity and COX Inhibition

- (S)-Fenoprofen is the primary COX inhibitor, with an IC₅₀ similar to racemic ketoprofen.

- Ketoprofen: Both enantiomers inhibit COX, but (S)-ketoprofen shows stronger substrate selectivity for 2-AG, a distinction absent in this compound .

Cyclodextrin Complex Stability

Table 2: Cyclodextrin Complex Stability Constants (log₁₀K)

| Cyclodextrin Type | This compound | Fenbufen |

|---|---|---|

| Native β-Cyclodextrin | 2.1 | 3.8 |

| DIMEB50 | 2.5 | 4.2 |

| HPBCyD (6.3 substitution) | 2.8 | 4.6 |

- This compound forms less stable cyclodextrin complexes than fenbufen due to its non-linear structure (ether-linked aromatic rings), which reduces cavity penetration .

- Complexation with β-cyclodextrin derivatives (e.g., HPBCyD) improves this compound’s solubility but is less effective than formulations with hydroxypropyl methylcellulose (HPMC) .

Formulation Advantages: Copper Complexes

Table 3: Analgesic and Ulcerogenic Effects of this compound vs. Copper Complex

| Parameter | This compound Calcium Salt | [Cu(fen)₂(im)₂] Complex |

|---|---|---|

| Writhing Inhibition (%) | 46.2 | 78.9 |

| Ulcer Index (mm²) | 79.0 | 22.2 |

| Late-Phase Pain Inhibition | Moderate | Significant |

- Copper(II)-fenoprofenate complexes exhibit enhanced analgesia (78.9% vs. 46.2% inhibition) and reduced gastric toxicity compared to the parent drug, likely due to antioxidant effects and reduced mucosal irritation .

Biological Activity

Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its analgesic, anti-inflammatory, and antipyretic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound primarily functions by inhibiting the synthesis of prostaglandins through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces inflammation and alleviates pain associated with various conditions such as rheumatoid arthritis and osteoarthritis. The drug's ability to modulate prostaglandin levels contributes significantly to its anti-inflammatory effects .

Key Mechanisms:

- COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins.

- Melanocortin Receptor Modulation : Recent studies indicate that this compound acts as a positive allosteric modulator of melanocortin 3 (MC3) receptors, enhancing signaling pathways that may contribute to its anti-inflammatory effects .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for postoperative pain management and chronic inflammatory conditions. A systematic review assessed the efficacy of single-dose this compound for acute postoperative pain, revealing significant pain relief compared to placebo.

Clinical Study Findings:

- Postoperative Pain Relief : A study involving 696 participants showed that a single dose of 200 mg this compound resulted in at least 50% pain relief in 57% of patients compared to 14% in the placebo group. The number needed to treat (NNT) was calculated at 2.3, indicating a favorable efficacy profile .

- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound demonstrated improvements in pain relief, grip strength, and reductions in joint swelling and stiffness .

Case Report on Overdose

A notable case involved a 17-year-old girl who ingested a large quantity (24 to 36 g) of this compound as a suicidal gesture. She presented with severe symptoms including coma and metabolic acidosis. This case highlights the potential risks associated with this compound overdose and underscores the importance of monitoring therapeutic dosages .

Comparative Efficacy

In comparative studies against other NSAIDs, this compound has shown similar efficacy to drugs like aspirin and ibuprofen while presenting a different side effect profile. For instance, gastrointestinal reactions were reported less frequently with this compound compared to aspirin .

| Drug | Efficacy | Common Side Effects |

|---|---|---|

| This compound | Comparable to aspirin | Mild GI reactions |

| Ibuprofen | Effective | GI discomfort |

| Aspirin | Effective | Higher incidence of ulcers |

Research Findings

Recent research has explored modifications of this compound aimed at enhancing its therapeutic potential. For example, carborane analogues of this compound have been developed, exhibiting improved antitumor activity while maintaining COX inhibition properties . These findings suggest potential applications beyond traditional anti-inflammatory uses.

Q & A

Q. Basic: What experimental methodologies are recommended for characterizing fenoprofen’s physicochemical stability under varying hydration conditions?

Answer:

- Methodology : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study dehydration/rehydration behavior. Powder X-ray diffractometry (PXRD) identifies crystalline phase transitions during hydration. For example, this compound calcium dihydrate loses water in two stages (50–80°C), with distinct activation energies (309 kJ/mol at 50–60°C; 123 kJ/mol at 60–80°C) due to structural differences in water-binding environments .

- Critical Considerations : Monitor solution-mediated rehydration of anhydrous forms to avoid misinterpretation of crystallinity changes.

Q. Advanced: How can adsorption isotherm models resolve contradictions in chromatographic retention mechanisms for this compound under overloaded conditions?

Answer:

- Methodology : Conduct frontal analysis and overloaded elution studies using non-porous pillar array columns (NPACs). This compound exhibits concave-downward isotherms best modeled by the Langmuir-Freundlich equation, indicating adsorbate-adsorbent dominance. Contrast with anti-Langmuir behavior in structurally similar NSAIDs (e.g., naproxen), where adsorbate-adsorbate interactions prevail .

- Data Contradiction Analysis : Tailoring models to stationary phase chemistry (e.g., hydrophobic vs. ionic surfaces) resolves discrepancies in peak fronting/tailing. Validate via plate height calculations and method-of-moments comparisons .

Q. Basic: What strategies enhance this compound’s aqueous solubility for in vitro biomolecular interaction studies?

Answer:

- Methodology : Use hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent. Turbidimetry optimizes HPβCD concentration (0.3 mmol/L achieves 100% solubility via inclusion complexation). Ensure electrochemical inertness of HPβCD to avoid interference in voltammetric assays .

- Validation : Confirm complex stability via phase-solubility diagrams and cyclic voltammetry (CV) under physiological pH (7.4) .

Q. Advanced: How do electrochemical techniques quantify this compound’s binding affinity with serum albumin, and what contradictions arise in interpreting voltammetric data?

Answer:

- Methodology : Affinity voltammetry with in-situ mercury film sensors measures this compound-bovine serum albumin (BSA) interactions. Calculate binding constants using nonlinear regression, x/y-reciprocal, and double-reciprocal plots. This compound-BSA forms a 1:1 electro-inactive complex, reducing free drug concentration and peak current .

- Contradictions : Competitive adsorption vs. complex formation debates are resolved via formal potential (E°) analysis. Minimal E° shifts confirm hydrophobic/weak interactions (e.g., Van der Waals) over electrostatic forces, despite BSA’s negative charge at pH 7.4 .

Q. Basic: What pharmacopeial standards and validation parameters are critical for chromatographic purity assessment of this compound?

Answer:

- Methodology : Follow USP monographs using reverse-phase HPLC (5-µm L7 column, 272-nm detection). Validate methods per ICH guidelines: resolution (R ≥ 9.0 between this compound and 3-phenoxybenzoic acid), tailing factor (≤2.0), and precision (%RSD ≤2.0) .

- Critical Parameters : Use USP this compound Calcium RS for system suitability and impurity quantification (10,000×(C/W)×(ri/rS) formula) .

Q. Advanced: How can researchers address discrepancies in kinetic models during this compound degradation studies?

Answer:

- Methodology : Apply Arrhenius and non-Arrhenius (e.g., Vyazovkin) models to thermal degradation data. Nonlinear Arrhenius plots in dehydration studies suggest multi-step mechanisms; use single-crystal XRD to correlate activation energy shifts with structural water environments .

- Contradiction Resolution : Distinguish between diffusion-controlled (high E°) and surface reaction-dominated (low E°) steps via PXRD phase analysis .

Q. Basic: What are the best practices for ensuring reproducibility in this compound-protein binding assays?

Answer:

- Methodology : Standardize BSA concentration (≤10% electrode coverage) and accumulation times (≤60 sec) to minimize competitive adsorption artifacts. Use molar ratio plots (fixed BSA, variable this compound) to confirm 1:1 stoichiometry .

- Reproducibility Tips : Pre-equilibrate solutions at physiological pH (7.4) and validate sensor performance with control analytes (e.g., gemfibrozil) .

Q. Advanced: How do molecular dynamics (MD) simulations complement experimental data in elucidating this compound’s supramolecular interactions?

Answer:

- Methodology : Pair MD with experimental binding constants (from voltammetry) to model hydrophobic/van der Waals forces in this compound-BSA complexes. Cross-validate with NMR or ITC data to resolve discrepancies in binding site predictions .

- Data Integration : Use crystallographic data (e.g., calcium coordination geometry) to refine force field parameters .

Q. Table 1: Key this compound Research Parameters

Properties

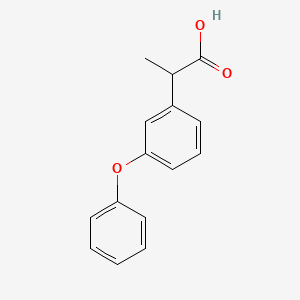

IUPAC Name |

2-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJGLLICXDHJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023045 | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

168-171 °C @ 0.11 MM HG | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slight (calcium salt), 8.11e-02 g/L | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

VISCOUS OIL | |

CAS No. |

29679-58-1, 31879-05-7, 34597-40-5 | |

| Record name | Fenoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29679-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029679581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenoprofen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA33EAC7KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENOPROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenoprofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-171 | |

| Record name | Fenoprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.